Cas no 101634-82-6 (1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene)
101634-82-6 structure
Product Name:1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene
Numero CAS:101634-82-6
MF:C26H18Cl2
MW:401.327125072479
CID:1130149
PubChem ID:57361730
Update Time:2025-04-20
1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene
- CTK6G8910
- AG-L-12194
- Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-chloro-
- AGN-PC-00GXU9
- CTK0G8075
- ACMC-20m4nv
- 1,1'-[(e)-1,2-diphenylethene-1,2-diyl]bis(4-chlorobenzene)
- cis-1.2-Diphenyl-1.2-bis-(4-chlor-phenyl)-aethylen
- 1r,2c-bis-(4-chloro-phenyl)-1,2t-diphenyl-ethene
- 1r,2c-Bis-(4-chlor-phenyl)-1,2t-diphenyl-aethen
- cis-1,2-Bis-(p-chlorphenyl)-1,2-diphenyl-ethylen
- SureCN14119105
- cis-1,2-Bis-(4-chlor-phenyl)-1,2-diphenyl-ethylen
- CTK6G8910; AG-L-12194; Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-chloro-; AGN-PC-00GXU9; CTK0G8075; ACMC-20m4nv; 1,1'-[(e)-1,2-diphenylethene-1,2-diyl]bis(4-chlorobenzene); cis-1.2-Diphenyl-1.2-bis-(4-chlor-phenyl)-aethylen; 1r,2c-bis-(4-chloro-phenyl)-1,2t-diphenyl-ethene; 1r,2c-Bis-(4-chlor-phenyl)-1,2t-diphenyl-aethen; cis-1,2-Bis-(p-chlorphenyl)-1,2-diphenyl-ethylen; SureCN14119105; cis-1,2-Bis-(4-chlor-phenyl)-1,2-diphenyl-e
- 101634-82-6
- DTXSID10724381
- 1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene
-
- Inchi: 1S/C26H18Cl2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H
- Chiave InChI: JLHQIDAYNIYCQY-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)=C(C1C=CC=CC=1)C1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 400.07874
- Massa monoisotopica: 400.0785560g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 451
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 9.2
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0
1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
101634-82-6 (1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso